Methylcyanamide

Vue d'ensemble

Description

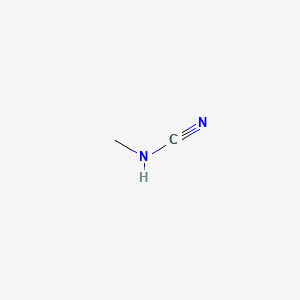

Methylcyanamide is an organic compound with the chemical formula C₂H₄N₂. It is a derivative of cyanamide, featuring a nitrile group attached to an amino group. This compound is a crystalline solid at room temperature and is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylcyanamide can be synthesized through the reaction of cyanamide with methyl chloroformate in the presence of a phase transfer catalyst. The reaction is typically carried out in an aqueous medium with the pH maintained between 9 and 11 .

Industrial Production Methods: The industrial production of this compound involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method ensures a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methylcyanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles and amides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Oxidation: Produces nitriles and amides.

Reduction: Yields primary amines.

Substitution: Results in various substituted cyanamides.

Applications De Recherche Scientifique

Methylcyanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for their potential therapeutic properties.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other organic compounds

Mécanisme D'action

The mechanism of action of methylcyanamide involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the nitrile group, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Cyanamide: The parent compound, which has similar reactivity but lacks the methyl group.

Calcium Cyanamide: Used primarily in agriculture as a fertilizer.

Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other chemicals

Uniqueness: Methylcyanamide is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This modification allows for distinct chemical behavior and applications compared to its parent compound, cyanamide .

Activité Biologique

Methylcyanamide (MCA), with the chemical formula CH₃NHCN, is a compound of increasing interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, including base-mediated reactions involving aryl thiourea and halides. Recent studies have demonstrated efficient pathways for producing this compound with yields ranging from 58% to 90% depending on the reaction conditions and substrates used . Understanding the synthesis of this compound is crucial for its application in biological research and drug development.

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in pharmacology. Its activities include:

- Antimicrobial Properties : this compound has shown potential as an antimicrobial agent against various pathogens.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, although more research is needed to confirm these effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cellular Proliferation : this compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Interaction with Enzymatic Pathways : It may interact with specific enzymes involved in metabolic pathways, affecting cellular metabolism and growth.

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neural tissues.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that this compound significantly inhibited cell growth with IC₅₀ values ranging from 10 to 30 µM across different cell types. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Data Summary Table

Propriétés

IUPAC Name |

methylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLITRXWHZUNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004677 | |

| Record name | Methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84406-63-3 | |

| Record name | Methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is methylcyanamide generated during chemical reactions?

A2: this compound can be generated as a reactive intermediate in various chemical reactions. For example, 1-methyl-5-tetrazolyllithium, a useful reagent for synthesizing substituted tetrazoles, undergoes fragmentation at temperatures above -50°C []. This fragmentation yields lithium this compound and nitrogen gas as products []. This highlights the importance of controlling reaction conditions when working with this compound precursors.

Q2: Are there any interesting applications of this compound derivatives in organic synthesis?

A4: this compound derivatives have found application in the synthesis of complex molecules. For example, [4-(4-methoxyphenyl)-8-oxo-3-(phenylselanyl)spiro[4.5]deca-3,6,9-trien-2-yl]this compound was synthesized through the addition of phenylselenyl bromide to a precursor cyanamide []. This highlights the versatility of this compound derivatives as building blocks in organic synthesis, particularly for creating compounds with potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.